Cas no 2229562-53-0 (3-(3-fluoropyridin-2-yl)butan-1-amine)

3-(3-フルオロピリジン-2-イル)ブタン-1-アミンは、フッ素置換ピリジン骨格とアミン官能基を有する有機化合物です。この化合物は医薬品中間体や農薬合成において重要な役割を果たし、特にフッ素原子の導入により代謝安定性や脂溶性が向上する特性があります。分子構造中のアミン基はさらなる誘導体化が可能で、多様な生物活性化合物の合成に利用できます。高い純度と安定性を備えており、精密有機合成における信頼性の高い構築ブロックとしての価値があります。フッ素原子の電子効果により芳香環の反応性が調整可能で、官能基変換の幅広い選択肢を提供します。

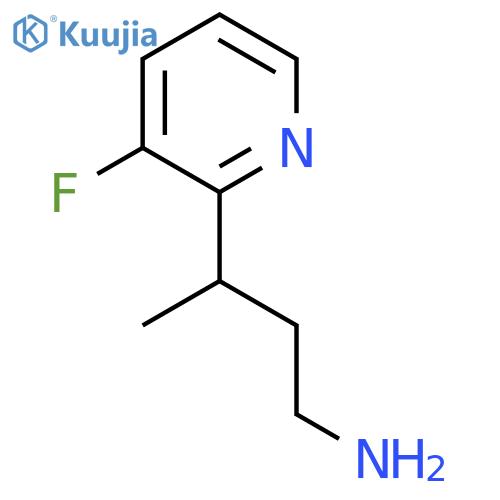

2229562-53-0 structure

商品名:3-(3-fluoropyridin-2-yl)butan-1-amine

3-(3-fluoropyridin-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoropyridin-2-yl)butan-1-amine

- EN300-1791203

- 2229562-53-0

-

- インチ: 1S/C9H13FN2/c1-7(4-5-11)9-8(10)3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3

- InChIKey: AWBAFODAYGHWRF-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CN=C1C(C)CCN

計算された属性

- せいみつぶんしりょう: 168.10627659g/mol

- どういたいしつりょう: 168.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(3-fluoropyridin-2-yl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791203-2.5g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-5.0g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 5g |

$3894.0 | 2023-05-27 | ||

| Enamine | EN300-1791203-0.5g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-1.0g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 1g |

$1343.0 | 2023-05-27 | ||

| Enamine | EN300-1791203-10.0g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 10g |

$5774.0 | 2023-05-27 | ||

| Enamine | EN300-1791203-1g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-0.1g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-0.05g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-0.25g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1791203-5g |

3-(3-fluoropyridin-2-yl)butan-1-amine |

2229562-53-0 | 5g |

$3894.0 | 2023-09-19 |

3-(3-fluoropyridin-2-yl)butan-1-amine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2229562-53-0 (3-(3-fluoropyridin-2-yl)butan-1-amine) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量